molecular formula C6H11NO3 B13062551 1,4-Oxazepane-3-carboxylic acid

1,4-Oxazepane-3-carboxylic acid

Cat. No.: B13062551
M. Wt: 145.16 g/mol
InChI Key: VJCZYUDVOCSWKC-UHFFFAOYSA-N
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Description

1,4-Oxazepane-3-carboxylic acid is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. This compound is part of a broader class of heterocycles known for their unique physico-chemical and biological properties. Compounds with a 1,4-oxazepane scaffold have been reported to exhibit various pharmacological activities, including anticonvulsant, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-3-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of polymer-supported synthesis and catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high regioselectivity and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazepane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oxides or reduced to yield amines and alcohols .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and nitrobenzenesulfonyl chlorides. Reaction conditions often involve the use of Brönsted or Lewis acids as catalysts .

Major Products: Major products formed from the reactions of this compound include diastereomeric anilines, lactones, and various oxazepane derivatives. The regioselectivity and stereoselectivity of these reactions depend on the substitution patterns of the starting materials .

Mechanism of Action

The mechanism of action of 1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,4-oxazepane-3-carboxylic acid include morpholine (1,4-oxazinane) and its derivatives. These compounds share a similar heterocyclic structure but differ in the number and position of heteroatoms within the ring .

Uniqueness: this compound is unique due to its seven-membered ring structure, which provides greater spatial flexibility compared to six-membered rings like morpholine. This flexibility allows for a wider range of chemical modifications and interactions with biological targets . Additionally, the presence of both oxygen and nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a versatile scaffold for drug design .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)

InChI Key

VJCZYUDVOCSWKC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(COC1)C(=O)O

Origin of Product

United States

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